molecular formula C19H18N2O2S B11353685 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11353685
M. Wt: 338.4 g/mol
InChI Key: XASBCSZKGJOQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the condensation of 3-methoxybenzoic acid with an appropriate amine derivative. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and can lead to higher yields and purity . The use of solid acid catalysts and ultrasonic irradiation can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide.

    Reduction: Formation of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzylamine.

    Substitution: Formation of halogenated derivatives of the thiazole ring.

Scientific Research Applications

3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an allosteric activator of certain enzymes, enhancing their catalytic activity . The thiazole ring and methoxy group play crucial roles in the binding interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
  • 3-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzylamine
  • 3-hydroxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the thiazole ring provides a site for further functionalization .

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-methoxy-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C19H18N2O2S/c1-13-6-8-14(9-7-13)19-21-16(12-24-19)11-20-18(22)15-4-3-5-17(10-15)23-2/h3-10,12H,11H2,1-2H3,(H,20,22)

InChI Key

XASBCSZKGJOQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.